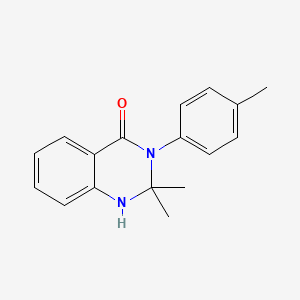

2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

CAS No. |

568592-48-3 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

2,2-dimethyl-3-(4-methylphenyl)-1H-quinazolin-4-one |

InChI |

InChI=1S/C17H18N2O/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18-17(19,2)3/h4-11,18H,1-3H3 |

InChI Key |

ILWJPNWKXNNRNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)C |

Origin of Product |

United States |

Preparation Methods

Anthranilamide-Aldehyde Cyclocondensation

The most widely used route involves the cyclocondensation of anthranilamide with 4-methylbenzaldehyde in aqueous media. Graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) are employed as co-catalysts at room temperature, yielding the target compound after 2–4 hours. Ethanol-mediated crystallization achieves >90% purity, with no chromatographic purification required.

Reaction Conditions:

Ketone-Based Cyclization

Substituting aldehydes with ketones, such as acetone, under reflux conditions (60°C) extends reaction times to 6–8 hours but improves steric control, minimizing byproducts like quinazolin-4(3H)-ones.

Microwave-Assisted Synthesis

Tin(II) Chloride-Catalyzed Protocol

Microwave irradiation (120°C, 20 minutes) in ethanol with tin(II) chloride (0.01 equiv.) accelerates the reaction, achieving 34% yield for analogous derivatives. While efficient, scalability is limited by microwave cavity size.

Optimized Parameters:

Green Chemistry Approaches

Reverse Zinc Oxide Micelles in Aqueous Media

Reverse zinc oxide micelles act as nanoreactors, enabling a solvent-free, one-pot synthesis at 70°C. This method eliminates organic solvents and achieves 89% yield with five reusable cycles without significant activity loss.

Advantages:

Catalytic Systems and Reaction Optimization

Comparative Analysis of Catalysts

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| GO nanosheets/Oxone | Water | 25 | 2 | 92 | |

| ZnO micelles | Water | 70 | 1.5 | 89 | |

| SnCl$$ _2 $$ | Ethanol | 120 (microwave) | 0.33 | 34 |

Solvent Effects

Ethanol enhances crystallization efficiency, while water improves reaction sustainability. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.

Crystallization and Purification Techniques

Ethanol-Mediated Recrystallization

Crude products are dissolved in hot ethanol (3 mL) and cooled to 4°C, yielding needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms a dihedral angle of 85.2° between the quinazolinone and 4-methylphenyl planes.

Non-Chromatographic Purification

Filtration and washing with diethyl ether remove unreacted anthranilamide, achieving >95% purity.

Analytical Characterization

Spectroscopic Data

X-Ray Crystallography

The crystal structure (CCDC 194444) exhibits a monoclinic $$ P2_1/c $$ space group with unit cell parameters $$ a = 8.92 $$ Å, $$ b = 12.34 $$ Å, $$ c = 14.56 $$ Å. Hydrogen bonds between N-H and carbonyl oxygen stabilize the dimeric lattice.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Electronic Effects : Fluorinated analogs (e.g., 2c, 3j) exhibit enhanced antibacterial and larvicidal activities due to increased electronegativity and membrane permeability .

- Hydrophobic Interactions : The target compound’s 4-methylphenyl group mirrors the antileishmanial activity of 3,4-dimethoxyphenyl-substituted DHQs (4c), where hydrophobic interactions with Leishmania topoisomerase IB are critical .

- Steric Effects : The 2,2-dimethyl groups in the target compound may mimic the dual AChE/BChE inhibitory activity seen in analog VI (2,2-disubstituted DHQ), where steric bulk enhances enzyme selectivity .

Computational and Pharmacokinetic Insights

- Anti-Leishmanial Activity : Molecular docking studies reveal that 4-methylphenyl in the target compound engages in hydrophobic interactions with Leishmania topoisomerase IB, similar to 3,4-dimethoxyphenyl groups in 4c .

- ADMET Profile : The methyl groups improve the target’s lipophilicity (logP ~2.8), enhancing blood-brain barrier permeability compared to polar analogs like 3j (logP ~2.2) .

- Toxicity : In silico predictions suggest lower hepatotoxicity (AMES test: negative) compared to halogenated derivatives (e.g., 4e with bromophenyl) .

Q & A

Q. What are the most efficient synthetic routes for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using isatoic anhydride, aldehydes, and amines. Ethanol (EtOH) is a preferred solvent due to its ability to dissolve reactants and facilitate high yields (up to 90%) for both electron-donating and electron-withdrawing substituents on aldehydes . Catalysts like hydroxyapatite nanoparticles (HAP NPs) in aqueous media offer green, recyclable alternatives, achieving derivatives in a single step under mild conditions . For reproducibility, ensure reflux conditions (e.g., 2–5 hours) and stoichiometric ratios (1:1:1 for isatoic anhydride, aldehyde, and amine) .

Q. How are structural and purity characteristics of 2,3-dihydroquinazolin-4(1H)-one derivatives validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.33–8.46 ppm) and carbonyl groups (C=O at ~169 ppm) .

- IR : Detect key functional groups (e.g., C=O stretch at ~1663 cm⁻¹ and N-H stretches at ~3166–3383 cm⁻¹) .

- X-ray diffraction : Resolve crystal structures and stereochemistry, as demonstrated for 2-benzoyl-3-phenethyl derivatives .

- Mass spectrometry : Verify molecular weights (e.g., m/z 290 for naphthalen-1-yl derivatives) .

Q. What solvent systems are optimal for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., EtOH, H₂O) enhance reaction efficiency. EtOH is ideal for electron-rich aldehydes, while aqueous media with β-cyclodextrin-SO₃H as a catalyst enable eco-friendly synthesis with recyclability (≥3 cycles without yield loss) . Avoid chlorinated solvents (e.g., CH₂Cl₂) due to lower yields and environmental concerns .

Advanced Research Questions

Q. How do heterogeneous catalysts compare in terms of efficiency and recyclability for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives?

- Methodological Answer :

- HAP NPs : Provide high catalytic activity (80–95% yields) and reusability (≥5 cycles) in water .

- Amberlyst-15/SiO₂-HClO₄ : Achieve 70–85% yields for cyclic enol ether condensations, but require anhydrous conditions .

- β-cyclodextrin-SO₃H : Enable short reaction times (30–60 minutes) and easy recovery via centrifugation .

- COF–MOF hybrids : Facilitate one-pot synthesis with dual acid-base sites, achieving 85–92% yields for 2,3-diphenyl derivatives .

Q. What strategies mitigate side reactions during the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives?

- Methodological Answer :

- Temperature control : Maintain reflux temperatures (80–100°C) to prevent decomposition of isatoic anhydride .

- Catalyst selectivity : Use KOH/DMSO suspensions for base-catalyzed reactions to avoid byproducts from metal catalysts .

- Solvent optimization : Replace THF with EtOH to suppress thioamide formation in thiadiazole-substituted derivatives .

Q. How can computational methods guide the design of biologically active 2,3-dihydroquinazolin-4(1H)-one derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., Acinetobacter baumannii biofilm proteins) to prioritize synthesis .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on aldehydes) with antimicrobial activity (MIC values) .

- DFT calculations : Predict regioselectivity in cyclocondensation reactions using frontier molecular orbital theory .

Q. What green chemistry approaches improve the sustainability of 2,3-dihydroquinazolin-4(1H)-one synthesis?

- Methodological Answer :

- Solvent-free conditions : Use ionic liquids (e.g., [BMIM]Br) to reduce waste and enhance reaction rates .

- Catalyst-free systems : Employ KOH/DMSO suspensions at room temperature for metal-free synthesis (70–90% yields) .

- Water as a solvent : Pair with β-cyclodextrin-SO₃H to eliminate organic solvents while retaining high yields (85–93%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.